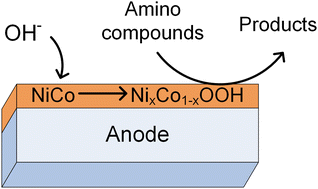Electrocatalytic behavior of amino compound oxidation on NiCo catalyst and energy conversion†
Energy Advances Pub Date: 2023-09-18 DOI: 10.1039/D3YA00368J
Abstract
Carbon-supported Ni and NiCo catalysts have been prepared for amino compound electrooxidation. Their electrocatalytic behaviors toward 8 kinds of amino acids (glycine, alanine, histidine, methionine, proline, serine, tyrosine, and cysteine) were investigated via electrochemical methods and in situ Raman spectroscopy. The Ni and NiCo catalysts demonstrated catalytic activity for amino acid electrooxidation, and the current densities differ according to the R side chain group. Compared to Ni/C, NiCo/C is superior in terms of onset potential and anodic current density. Electrochemical in situ Raman characterization indicated that NixCo1–xOOH was generated above the onset potential. The amino compounds were electrooxidized after the onset potential by the NixCo1–xOOH active species. However, the anodic current of cysteine was observed at a more negative potential than the onset potential, caused by the electrooxidation of sulfur in the R side chain. A direct alkaline fuel cell was fabricated with glycine as the fuel. The fuel cell with NiCo/C anode catalyst achieved a maximum power density of 3.0 mW cm−2 at 60 °C, 1.5 times higher than that of the fuel cell with the Ni/C anode catalyst.


Recommended Literature
- [1] High-accuracy quantitative analysis of coal by small sample modelling algorithm based laser induced breakdown spectroscopy†
- [2] Tailor-made polyesters based on pentadecalactonevia enzymatic catalysis
- [3] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†
- [4] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [5] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [6] Recent progress in selenite and tellurite based SHG materials
- [7] Hemispherical nanobubbles reduce interfacial slippage in simple liquids
- [8] Future issues
- [9] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [10] Understanding and design of non-conservative optical matter systems using Markov state models†










